
Risperidone-D5
Overview
Description
Risperidone-D5 is a deuterated form of risperidone, an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and irritability associated with autism. The deuterium substitution in this compound can potentially alter its pharmacokinetic properties, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Risperidone-D5 involves the incorporation of deuterium atoms into the risperidone molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas (D2) in the presence of a catalyst to introduce deuterium atoms into specific positions of the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Deuterated Solvents: Utilizing deuterated solvents like deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) to facilitate the exchange.
Catalysts: Using catalysts such as palladium on carbon (Pd/C) to enhance the efficiency of deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
Risperidone-D5 can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to a corresponding N-oxide.
Reduction: Reduction of the ketone group to a secondary alcohol.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Formation of risperidone N-oxide.
Reduction: Formation of hydroxy-risperidone.
Substitution: Formation of halogenated or alkylated derivatives of risperidone.
Scientific Research Applications
Risperidone-D5 has several applications in scientific research, including:
Pharmacokinetic Studies: Used to study the metabolic pathways and bioavailability of risperidone.
Drug Development: Helps in the development of new formulations with improved efficacy and reduced side effects.
Biological Research: Used in studies to understand the interaction of risperidone with various biological targets.
Industrial Applications: Employed in the production of stable isotope-labeled compounds for analytical purposes.
Mechanism of Action
Risperidone-D5 exerts its effects by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors. This dual antagonism helps in reducing the symptoms of schizophrenia and bipolar disorder. The deuterium substitution may influence the drug’s metabolism, potentially leading to a longer half-life and altered pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
Risperidone: The non-deuterated form, widely used in clinical practice.
Paliperidone: An active metabolite of risperidone with similar pharmacological properties.
Olanzapine: Another atypical antipsychotic with a different receptor binding profile.
Uniqueness
Risperidone-D5 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the formation of toxic metabolites. This makes it a valuable compound for research and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the critical considerations for validating Risperidone-D5 purity in pharmacokinetic studies?
Methodological Answer:
- Use triple-quadrupole LC-MS/MS with deuterium-specific fragmentation patterns to distinguish this compound from its non-deuterated analog.
- Validate purity via isotopic enrichment analysis (≥99% D5) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for positional deuterium confirmation .
- Cross-reference with certified reference materials (CRMs) and ensure batch-to-batch consistency using chromatographic retention time alignment .
Q. How to optimize liquid chromatography conditions for separating this compound from endogenous metabolites in biological matrices?
Methodological Answer:
- Employ hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns with ion-pairing agents (e.g., 0.1% formic acid) to mitigate matrix effects.
- Validate separation efficiency by spiking plasma/serum samples with deuterated and non-deuterated standards and monitoring baseline resolution (R > 1.5) .
- Perform recovery assays using isotopically labeled internal standards to quantify extraction efficiency (>85%) .
Q. What statistical frameworks are appropriate for quantifying this compound’s role as an internal standard in mass spectrometry?
Methodological Answer:
- Apply linear regression models with weighting factors (1/x²) to account for heteroscedasticity in calibration curves (R² > 0.995).
- Use ANOVA to assess intra- and inter-day variability (<15% CV) across multiple analysts and instruments .
- For low-abundance samples, employ limit of quantification (LOQ) calculations based on signal-to-noise ratios (S/N ≥ 10) .
Advanced Research Questions
Q. How to resolve contradictions in cross-study comparisons of this compound’s stability under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and compare degradation kinetics using Arrhenius equations.
- Validate findings against real-time stability data from biorepositories, accounting for matrix effects (e.g., plasma vs. cerebrospinal fluid) .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize discrepancies in experimental design or sample handling .
Q. What strategies mitigate isotopic interference when this compound is used in high-resolution mass spectrometry (HRMS)?
Methodological Answer:
- Utilize narrow isolation windows (<1 m/z) and isotopic pattern deconvolution algorithms (e.g., MaxQuant) to distinguish D5 from natural isotopic clusters.
- Validate specificity via parallel reaction monitoring (PRM) and synthetic deuterated analogs with varying labeling positions .
- Cross-validate results with non-deuterated internal standards in split-sample experiments .
Q. How to design longitudinal studies assessing this compound’s stability in biological matrices over extended periods?
Methodological Answer:
- Implement a nested cohort design with periodic sampling (e.g., baseline, 6 months, 12 months) and store aliquots at -80°C with protease/phosphatase inhibitors.
- Use mixed-effects models to account for batch variability and freeze-thaw cycles.
- Reference the FDA’s Real-World Evidence (RWE) guidelines for data integrity checks, including range and consistency validation .
Q. What analytical techniques are optimal for correlating this compound metabolite levels with clinical outcomes in schizophrenia research?
Methodological Answer:
- Pair LC-MS/MS quantification with psychometric tools like the Positive and Negative Syndrome Scale (PANSS) to establish dose-response relationships.
- Apply multivariate regression to adjust for confounders (e.g., CYP2D6 polymorphisms, concomitant medications) .
- Validate findings using receiver operating characteristic (ROC) curves to assess predictive validity of metabolite thresholds .
Q. Methodological Resources
- Experimental Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines for detailed method documentation, including instrument parameters and raw data archiving .
- Data Analysis : Adopt the PANSS framework for clinical correlations and use RWE-compliant pipelines for longitudinal data harmonization .
- Ethical Compliance : Ensure deuterated compound use aligns with institutional review board (IRB) protocols, particularly in human biomarker studies .
Properties
IUPAC Name |
9,9-dideuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-(trideuteriomethyl)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i1D3,4D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPZEAPATHNIPO-SGEUAGPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C([2H])([2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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